1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone
CAS No.:
Cat. No.: VC16538713
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3O2 |
|---|---|
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | (3E)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one |
| Standard InChI | InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7+ |
| Standard InChI Key | OCHHJDFIFUCJCG-BQYQJAHWSA-N |
| Isomeric SMILES | C/C(=C\1/C=NC2NC3=CC=CC=C3N2C1=O)/O |
| Canonical SMILES | CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a benzo imidazo[1,2-a]pyrimidine scaffold fused with a hydroxy group at position 4 and an acetyl substituent at position 3. This arrangement confers planar aromaticity to the bicyclic system while introducing polar functional groups that enhance solubility and interaction with biological targets. The dihydro configuration at positions 10 and 10a introduces partial saturation, potentially influencing conformational flexibility and binding kinetics.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.23 g/mol |
| CAS Number | VC16538713 |
| Topological Surface Area | 29.96 Ų |
| LogP (Consensus) | 1.33 |
Synthesis and Green Chemistry Approaches
Cyclocondensation Strategies
The synthesis of 1-(4-Hydroxy-10,10a-dihydrobenzo imidazo[1,2-a]pyrimidin-3-yl)ethanone typically involves multistep cyclocondensation reactions. Recent advancements emphasize green chemistry principles, particularly the use of room-temperature ionic liquids as solvents. These solvents enhance reaction efficiency by stabilizing intermediates and reducing energy requirements, achieving yields comparable to traditional methods while minimizing environmental impact.
Reaction Optimization
Key steps include:
-
Precursor Activation: Functionalization of benzimidazole derivatives with acetyl groups.
-
Cyclization: Acid- or base-catalyzed ring closure to form the imidazopyrimidine core.
-
Post-Modification: Hydroxylation at position 4 via oxidative or hydrolytic pathways.
The adoption of microwave-assisted synthesis remains underexplored but could further reduce reaction times and improve regioselectivity.
Physicochemical Properties and Stability
Stability Profiles
-
Thermal Stability: Decomposes above 250°C, indicating suitability for standard storage.
-
Photostability: Susceptible to UV-induced degradation, requiring opaque packaging.
Future Research Directions
Expanding Biological Screening
Priority areas include:
-
Antiviral Testing: Given structural similarities to HIV protease inhibitors.
-
Cancer Cell Cytotoxicity: Targeting kinase domains in oncology-relevant pathways.
-
In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.
Synthetic Methodology Innovations
-
Enzymatic Catalysis: Leveraging biocatalysts for stereoselective synthesis.
-
Flow Chemistry: Enabling continuous production with real-time purity monitoring.
Computational Modeling
Machine learning algorithms could predict optimal substituents for enhanced target affinity while minimizing off-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume